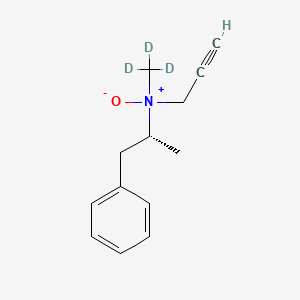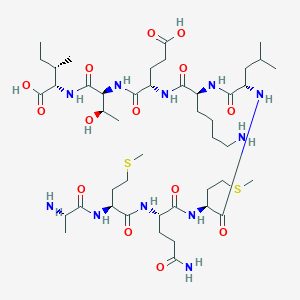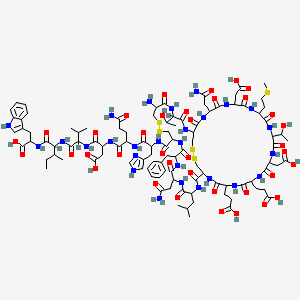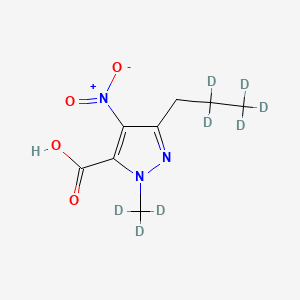![molecular formula C25H15ClF2N4O2 B12429349 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a pyrimido5,4-dbenzazepine core substituted with chloro and difluorophenyl groups, and a benzoic acid moiety with tetradeuterium substitution. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid involves multiple steps. The starting materials typically include 2,6-difluorobenzaldehyde, 9-chloro-5H-pyrimido5,4-dbenzazepine, and 2,3,5,6-tetradeuteriobenzoic acid. The synthetic route generally follows these steps:
- Formation of the pyrimido5,4-dbenzazepine core : This step involves the cyclization of 2,6-difluorobenzaldehyde with appropriate amines under acidic or basic conditions to form the benzazepine core.
- Chlorination : The benzazepine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
- Coupling with benzoic acid : The chlorinated benzazepine is coupled with 2,3,5,6-tetradeuteriobenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The chloro and difluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Nucleophiles like amines in the presence of a base such as sodium hydroxide.
- Oxidation : Oxidized derivatives of the benzazepine core.
- Reduction : Reduced derivatives with hydrogenated functional groups.
- Substitution : Substituted derivatives with new functional groups replacing the chloro or difluorophenyl groups.
Aplicaciones Científicas De Investigación
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
- Industry : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds:
- 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]benzoic acid
- 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid
Uniqueness: The uniqueness of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid lies in its tetradeuterium substitution, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H15ClF2N4O2 |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)/i4D,5D,7D,8D |
Clave InChI |
HHFBDROWDBDFBR-YBNXMSKUSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC2=NC=C3CN=C(C4=C(C3=N2)C=CC(=C4)Cl)C5=C(C=CC=C5F)F)[2H] |
SMILES canónico |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)





![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)


